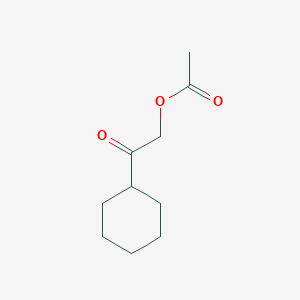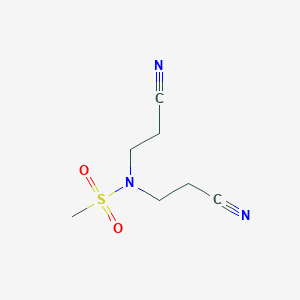![molecular formula C15H11N3O2 B7778417 [(Z)-(10-oxophenanthren-9-ylidene)amino]urea](/img/structure/B7778417.png)
[(Z)-(10-oxophenanthren-9-ylidene)amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “[(Z)-(10-oxophenanthren-9-ylidene)amino]urea” is a chemical substance cataloged in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-(10-oxophenanthren-9-ylidene)amino]urea involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of specific reagents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: [(Z)-(10-oxophenanthren-9-ylidene)amino]urea can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are crucial for the successful completion of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
[(Z)-(10-oxophenanthren-9-ylidene)amino]urea has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of [(Z)-(10-oxophenanthren-9-ylidene)amino]urea involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies on the mechanism of action would provide insights into how this compound exerts its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to [(Z)-(10-oxophenanthren-9-ylidene)amino]urea can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its synthesis, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility in research and industry.
Eigenschaften
IUPAC Name |
[(Z)-(10-oxophenanthren-9-ylidene)amino]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c16-15(20)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19/h1-8H,(H3,16,18,20)/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYOPZUXIMJCI-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=NNC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=CC=CC=C3C(=O)/C2=N\NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
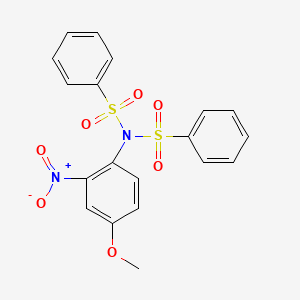
![1-Deoxy-1-[methyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]hexitol](/img/structure/B7778344.png)
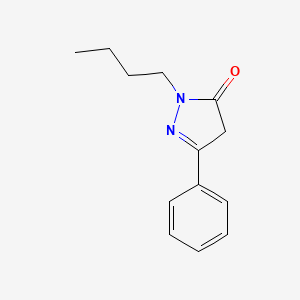
![2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7778365.png)
![2-[(2,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B7778372.png)
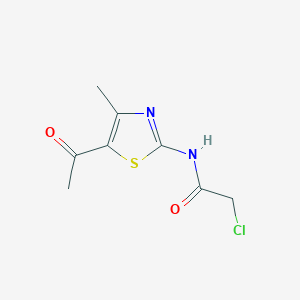
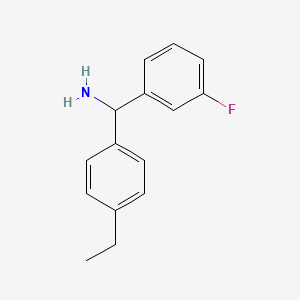
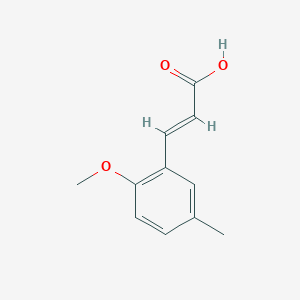
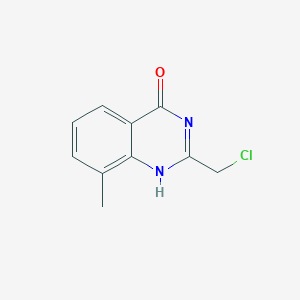
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B7778410.png)
![3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7778411.png)
![3-(3-chloropropyl)-2-(4-methoxyphenyl)-4H-imidazo[1,2-a]benzimidazol-9-ium;chloride](/img/structure/B7778424.png)
